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Cat. No.: B12364338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 568 azide is a bright, photostable, orange-fluorescent probe that is spectrally similar to

Alexa Fluor® 568.[1][2] It is an azide-activated dye that enables covalent labeling of

biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction.

This method is particularly advantageous for labeling antibodies, as it proceeds under mild,

aqueous conditions, preserving the antibody's structure and function.[3][4] AF 568 is water-

soluble, and its fluorescence is insensitive to pH changes between 4 and 10.[3]

This document provides detailed protocols for the conjugation of AF 568 azide to antibodies

using two primary click chemistry methods: the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Key Specifications of AF 568
The photophysical properties of AF 568 make it an excellent choice for various fluorescence-

based applications, including microscopy, flow cytometry, and Western blotting.[3][5]
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Property Value Reference

Excitation Maximum (λex) 572 - 578 nm [1][2][3]

Emission Maximum (λem) 598 - 602 nm [1][2][3]

Molar Extinction Coefficient (ε) 88,000 - 94,238 L⋅mol⁻¹⋅cm⁻¹ [1][2][3][6]

Fluorescence Quantum Yield

(Φ)
0.912 [3][6]

Recommended Laser Line 561 nm or 568 nm [1][2]

Solubility Water, DMSO, DMF [1][2]

Signaling Pathways and Experimental Workflows
Chemical Principle of Azide-Alkyne Cycloaddition
Click chemistry facilitates the formation of a stable triazole linkage between an azide (on the AF

568 dye) and an alkyne (on the antibody). This reaction can be catalyzed by copper(I) (CuAAC)

or proceed without a catalyst if a strained cyclooctyne is used (SPAAC).
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Figure 1. Comparison of CuAAC and SPAAC conjugation reactions.

General Experimental Workflow
The overall process for labeling antibodies with AF 568 azide involves antibody preparation,

the conjugation reaction, purification of the conjugate, and characterization.
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Figure 2. General workflow for antibody conjugation with AF 568 azide.
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Protocol 1: Antibody Preparation and Alkyne
Modification
For conjugation to occur, the antibody must first be modified to contain a reactive alkyne or

cyclooctyne group. This can be achieved by reacting primary amines (e.g., lysine residues) on

the antibody with an NHS-ester-alkyne or NHS-ester-cyclooctyne crosslinker.

Materials:

Purified antibody (1-10 mg/mL) in a buffer free of primary amines (e.g., PBS, pH 7.2-7.4).[7]

NHS-ester-alkyne or NHS-ester-cyclooctyne (e.g., DBCO-NHS ester).

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Reaction buffer (e.g., 1X PBS, pH 7.4).

Desalting columns (e.g., Sephadex G-25) or dialysis cassettes.[7]

Procedure:

Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris

or glycine), it must be exchanged into a suitable reaction buffer like PBS.[7] This can be

done by dialysis or using a desalting column. The final antibody concentration should ideally

be 2-10 mg/mL for optimal labeling.[7]

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester-

alkyne/cyclooctyne in anhydrous DMSO or DMF to a concentration of 10 mM.

Modification Reaction:

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Purification of Modified Antibody: Remove the excess, unreacted crosslinker by passing the

reaction mixture through a desalting column or by dialysis against PBS. The purified, alkyne-

modified antibody is now ready for conjugation.
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Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified antibodies in vitro.[8]

Materials:

Alkyne-modified antibody (from Protocol 1).

AF 568 azide.

DMSO.

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared).

Copper-chelating ligand solution (e.g., 100 mM THPTA in water) to minimize cytotoxicity and

accelerate the reaction.[9]

Reaction Buffer (PBS, pH 7.4).

Desalting columns or dialysis cassettes for purification.

Procedure:

Prepare AF 568 Azide Stock: Dissolve AF 568 azide in DMSO to a concentration of 10 mM.

Set up the Reaction:

In a microcentrifuge tube, add the alkyne-modified antibody.

Add a 5- to 10-fold molar excess of AF 568 azide stock solution to the antibody.

Prepare the catalyst premix in a separate tube by adding CuSO₄, the reducing agent, and

the ligand. A common ratio is 1:5:5 (CuSO₄:Sodium Ascorbate:Ligand).
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Add the catalyst premix to the antibody-dye mixture. The final concentration of copper is

typically 50-100 µM.

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification: Purify the AF 568-conjugated antibody from excess dye and catalyst

components using a desalting column or dialysis.[7][10]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
SPAAC is a copper-free click chemistry method, making it ideal for applications where copper

toxicity is a concern, such as live-cell labeling.[6][11] This method requires the antibody to be

modified with a strained cyclooctyne, like DBCO.[6]

Materials:

Cyclooctyne-modified antibody (e.g., DBCO-modified, from Protocol 1).

AF 568 azide.

DMSO.

Reaction Buffer (PBS, pH 7.4).

Desalting columns or dialysis cassettes for purification.

Procedure:

Prepare AF 568 Azide Stock: Dissolve AF 568 azide in DMSO to a concentration of 10 mM.

Set up the Reaction:

In a microcentrifuge tube, add the cyclooctyne-modified antibody.

Add a 3- to 5-fold molar excess of the AF 568 azide stock solution.
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Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from

light.[4] The reaction time can be optimized depending on the specific cyclooctyne used.

Purification: Purify the AF 568-conjugated antibody from excess dye using a desalting

column or dialysis.[7][10]

Characterization and Data Presentation
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the Dye-to-Antibody Ratio, is a critical parameter

for characterizing the final conjugate.[7] It represents the average number of dye molecules

conjugated to each antibody molecule. The optimal DOL for most antibodies is typically

between 2 and 10.[7]

Procedure:

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at

280 nm (A₂₈₀) and at the absorbance maximum of AF 568, approximately 575 nm (A₅₇₅).

Calculate Antibody Concentration: The protein concentration is calculated using the Beer-

Lambert law, correcting for the absorbance of the dye at 280 nm.

Correction Factor (CF₂₈₀) for AF 568 = 0.32[3]

Corrected A₂₈₀ = A₂₈₀ - (A₅₇₅ × CF₂₈₀)

Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody (where ε_antibody for IgG is

~210,000 M⁻¹cm⁻¹)

Calculate Dye Concentration:

Dye Concentration (M) = A₅₇₅ / ε_dye (where ε_dye for AF 568 is ~94,238 M⁻¹cm⁻¹)[3]

Calculate DOL:

DOL = Dye Concentration / Antibody Concentration
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Parameter Formula/Value

A_prot Absorbance of the protein at 280 nm

A_dye Absorbance of the dye at its λ_max (~575 nm)

CF₂₈₀
A₂₈₀ of the dye / A_max of the dye (0.32 for AF

568)[3]

ε_prot
Molar extinction coefficient of the antibody at

280 nm (~210,000 M⁻¹cm⁻¹ for IgG)

ε_dye
Molar extinction coefficient of AF 568 at ~575

nm (94,238 M⁻¹cm⁻¹)[3]

Protein Conc. (M) [A_prot - (A_dye × CF₂₈₀)] / ε_prot

Dye Conc. (M) A_dye / ε_dye

Degree of Labeling (DOL)
(A_dye × ε_prot) / {[A_prot - (A_dye × CF₂₈₀)] ×

ε_dye}
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Issue Possible Cause Recommendation

Low DOL / No Signal

Impure Antibody: Presence of

other proteins (e.g., BSA) or

amine-containing buffers (Tris,

glycine) that compete for

labeling.

Purify the antibody to >95%

purity. Perform buffer

exchange into an amine-free

buffer like PBS.

Low Antibody Concentration:

Conjugation efficiency is

reduced at concentrations

below 2 mg/mL.[7]

Concentrate the antibody to >2

mg/mL before labeling.

Inactive Reagents: AF 568

azide or the alkyne crosslinker

may have degraded due to

moisture or prolonged storage.

Prepare fresh stock solutions

of reagents immediately before

use. Store reagents desiccated

at -20°C.[3]

High Background Staining

Insufficient Purification:

Incomplete removal of

unconjugated AF 568 azide.

Ensure thorough purification

using size exclusion

chromatography or extensive

dialysis.[10]

Antibody Aggregation: Over-

labeling or harsh reaction

conditions can cause the

antibody to aggregate.

Optimize the dye-to-antibody

molar ratio in the reaction.

Avoid vigorous vortexing.

Centrifuge the final conjugate

to remove aggregates.

Reduced Antibody Activity

Over-labeling: High DOL can

sterically hinder the antigen-

binding site.

Reduce the molar excess of

the dye during the conjugation

reaction to achieve a lower

DOL (target 2-6).

Modification of Critical

Residues: The alkyne

modification step may have

altered amino acids essential

for antigen binding.

Consider site-specific

conjugation methods if random

lysine modification proves

detrimental.
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Storage
Store the final AF 568-antibody conjugate at 4°C, protected from light.[12] For long-term

storage, it can be stored at -20°C, often with the addition of a cryoprotectant like 50% glycerol.

[12] Avoid repeated freeze-thaw cycles. The conjugate should always be stored in the dark to

prevent photobleaching.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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